molecular formula C10H7ClFN3O2 B6344403 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240571-40-7

1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole

Cat. No.: B6344403
CAS No.: 1240571-40-7
M. Wt: 255.63 g/mol
InChI Key: XONZZSHBNAXTOH-UHFFFAOYSA-N
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Description

1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a 3-chloro-2-fluorophenyl group attached to the pyrazole ring, along with a nitro group at the 3-position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-fluorobenzyl chloride and 3-nitropyrazole.

    Nucleophilic Substitution: The 3-chloro-2-fluorobenzyl chloride undergoes nucleophilic substitution with 3-nitropyrazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion to the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for purification and isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent.

    Substitution: Amines or thiols, potassium carbonate (K2CO3), dimethylformamide (DMF) as a solvent.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Reduction: Formation of 1-[(3-Chloro-2-fluorophenyl)methyl]-3-amino-1H-pyrazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with additional functional groups.

Scientific Research Applications

1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole is unique due to the combination of a nitro group and a 3-chloro-2-fluorophenyl group attached to the pyrazole ring. This specific arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(3-chloro-2-fluorophenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-8-3-1-2-7(10(8)12)6-14-5-4-9(13-14)15(16)17/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONZZSHBNAXTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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